Silane, (5-iodo-1-pentynyl)trimethyl-

Description

BenchChem offers high-quality Silane, (5-iodo-1-pentynyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (5-iodo-1-pentynyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

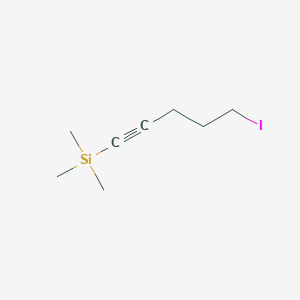

Structure

3D Structure

Properties

IUPAC Name |

5-iodopent-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ISi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSACCMIYLPDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456711 | |

| Record name | Silane, (5-iodo-1-pentynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-91-2 | |

| Record name | Silane, (5-iodo-1-pentynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Silane, 5 Iodo 1 Pentynyl Trimethyl

Cross-Coupling Reaction Paradigms

Cross-coupling reactions are fundamental transformations in modern organic chemistry, and Silane (B1218182), (5-iodo-1-pentynyl)trimethyl- is an exemplary substrate for several such paradigms. The differential reactivity of the C(sp³)-I bond and the trimethylsilyl-protected C(sp)-Si bond allows for selective and sequential functionalization.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering mild conditions and high functional group tolerance. The reactivity of Silane, (5-iodo-1-pentynyl)trimethyl- in these transformations primarily involves the C-I bond as the electrophilic site, while the trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne.

The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, typically employing a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org In applications involving Silane, (5-iodo-1-pentynyl)trimethyl-, the molecule acts as the halide partner, reacting at its C-I bond. The TMS-protected alkyne moiety is crucial as it remains inert under standard Sonogashira conditions, preventing self-coupling or other unwanted side reactions. gelest.com This protective role allows for the selective formation of a C(sp³)-C(sp) bond, linking the pentynyl chain to another molecular fragment.

The general catalytic cycle involves the oxidative addition of the alkyl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) co-catalyst, and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The use of copper-free conditions is also possible to avoid the undesired homocoupling of the terminal alkyne partner, known as Glaser coupling.

Table 1: Typical Conditions for Sonogashira Coupling with an Alkyl Iodide

| Component | Example Reagent/Condition | Purpose in Reaction |

|---|---|---|

| Electrophile | Silane, (5-iodo-1-pentynyl)trimethyl- | Provides the alkyl backbone for C-C bond formation. |

| Nucleophile | Terminal Alkyne (e.g., Phenylacetylene) | The coupling partner that forms the new C-C bond. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates the terminal alkyne by forming a copper acetylide intermediate. |

| Base | Amine (e.g., Triethylamine, Diethylamine) | Neutralizes the HX byproduct and acts as a solvent. |

| Solvent | Triethylamine, THF, DMF | Provides the reaction medium. |

| Silyl (B83357) Group | Trimethylsilyl (TMS) | Protects the terminal alkyne on the electrophile substrate. gelest.com |

The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organostannane reagent, catalyzed by palladium. wikipedia.orgopenochem.org For a substrate like Silane, (5-iodo-1-pentynyl)trimethyl-, the C-I bond serves as the electrophilic site for coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes). libretexts.org The reaction mechanism proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgopenochem.org

A key feature of the Stille reaction is its tolerance for a wide array of functional groups. openochem.org The TMS-protected alkyne in the substrate remains unaffected during the coupling at the C-I terminus. A significant drawback of this methodology is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org Additives such as lithium chloride or copper(I) salts can be used to enhance the reaction rate. libretexts.org

Table 2: Representative Components for Stille Cross-Coupling

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Electrophile | Silane, (5-iodo-1-pentynyl)trimethyl- | The halide partner in the coupling reaction. |

| Nucleophile | Organostannane (e.g., Tributyl(vinyl)tin) | Transfers an organic group to the palladium center. wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The palladium(0) source that drives the catalytic cycle. |

| Solvent | THF, Toluene, DMF | Dissolves reactants and facilitates the reaction. |

| Additives (Optional) | LiCl, CuI | Can accelerate the transmetalation step. libretexts.org |

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is favored for its mild conditions, the low toxicity of boron reagents, and broad functional group compatibility. nih.gov

In this context, Silane, (5-iodo-1-pentynyl)trimethyl- functions as the electrophilic partner, reacting with an organoboron species. The reaction is applicable to the coupling of alkyl halides, although this can be more challenging than with aryl or vinyl halides. nih.govbris.ac.ukacs.org The process requires a base, which activates the organoboron reagent to facilitate the crucial transmetalation step in the catalytic cycle. nih.gov As with other palladium-catalyzed couplings, the TMS-protected alkyne is stable under typical Suzuki-Miyaura conditions.

Table 3: General Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose in Reaction |

|---|---|---|

| Electrophile | Silane, (5-iodo-1-pentynyl)trimethyl- | Provides the sp³-hybridized carbon for coupling. |

| Nucleophile | Organoboron Reagent (e.g., Phenylboronic acid) | The source of the transferred organic group. nih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | The palladium catalyst essential for the reaction cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. nih.gov |

| Solvent | Toluene/H₂O, Dioxane, THF | Provides a medium, often biphasic, for the reaction. |

Copper-Mediated/Catalyzed Cross-Couplings

Copper catalysis offers a complementary approach to palladium for cross-coupling reactions. Copper can act as a co-catalyst, as seen in the traditional Sonogashira reaction, or as the primary catalyst in palladium-free systems. nih.gov For a substrate like Silane, (5-iodo-1-pentynyl)trimethyl-, copper-catalyzed reactions can be employed to form C-C bonds at the C-I terminus.

For example, ligand-free, copper-catalyzed Sonogashira-type reactions have been developed for coupling terminal alkynes with aryl and vinyl iodides using catalysts like copper(I) oxide (Cu₂O). organic-chemistry.org While extending this to unactivated alkyl iodides is challenging, specialized systems are emerging. nih.gov Copper(I) iodide itself can catalyze the coupling of terminal alkynes with 1-bromoalkynes, demonstrating its capacity for C(sp)-C(sp) bond formation. organic-chemistry.org These methods highlight the potential for forming new carbon-carbon bonds using more economical copper catalysts, often with high functional group tolerance. organic-chemistry.org

C-Si Bond Reactivity in Cross-Coupling Reactions

While the trimethylsilyl group typically functions as a robust protecting group, the carbon-silicon bond in alkynylsilanes can be activated to participate in cross-coupling reactions. gelest.com This transformation, known as the Hiyama coupling, involves the palladium-catalyzed reaction of an organosilane with an organic halide. organic-chemistry.orgwikipedia.org

For the C-Si bond in Silane, (5-iodo-1-pentynyl)trimethyl- to become reactive, it must be activated, typically by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. organic-chemistry.orgbaranlab.org This intermediate is significantly more nucleophilic and is capable of undergoing transmetalation to a palladium(II) center. This allows the alkynyl fragment to be transferred and coupled with an electrophile.

This dual reactivity means that Silane, (5-iodo-1-pentynyl)trimethyl- can be functionalized sequentially. First, a coupling reaction can be performed at the C-I bond, leaving the silyl group intact. In a subsequent step, the silyl group can be activated with fluoride to perform a second, different coupling reaction at what was formerly the protected terminus of the alkyne. gelest.com However, a limitation of this approach is that the fluoride activator can also cleave common silyl-based protecting groups elsewhere in the molecule. wikipedia.org

Table 4: Conditions for Hiyama-Type Activation and Coupling of the C-Si Bond

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Nucleophile | Silane, (5-iodo-1-pentynyl)trimethyl- (post-functionalization at the C-I bond) | Provides the alkynyl group for coupling. |

| Electrophile | Aryl or Vinyl Halide/Triflate (e.g., Iodobenzene) | The coupling partner. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle. |

| Activator | Tetrabutylammonium fluoride (TBAF), TASF | Forms a hypervalent silicate to enable transmetalation. organic-chemistry.org |

| Solvent | THF, Dioxane | Provides the reaction medium. |

Radical-Mediated Transformations of Silane, (5-iodo-1-pentynyl)trimethyl-

The carbon-iodine bond in Silane, (5-iodo-1-pentynyl)trimethyl- is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. These reactions typically involve the generation of a primary alkyl radical, which can then be channeled into various synthetic pathways.

Free Radical Addition Reactions

Free radical addition reactions involving Silane, (5-iodo-1-pentynyl)trimethyl- are centered on the generation of a carbon-centered radical from the iodoalkane moiety. wikipedia.org This radical can then participate in subsequent bond-forming events.

Tris(trimethylsilyl)silane, (Me₃Si)₃SiH or TTMSS, serves as an effective radical-based reducing agent and is considered a more environmentally benign alternative to organotin compounds like tributyltin hydride. wikipedia.orgorganic-chemistry.org In the presence of a radical initiator (e.g., AIBN or photo-irradiation), TTMSS can reduce the carbon-iodine bond of Silane, (5-iodo-1-pentynyl)trimethyl- to a carbon-hydrogen bond.

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator generates the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•.

Propagation:

The (Me₃Si)₃Si• radical abstracts the iodine atom from Silane, (5-iodo-1-pentynyl)trimethyl-, forming a primary alkyl radical and (Me₃Si)₃SiI.

This newly formed alkyl radical then abstracts a hydrogen atom from a molecule of TTMSS. This step, known as Hydrogen Atom Transfer (HAT), yields the reduced product, trimethyl(pent-1-ynyl)silane, and regenerates the (Me₃Si)₃Si• radical to continue the chain. nih.govspringernature.com

The Si-H bond in TTMSS is significantly weaker (bond dissociation energy ~84 kcal/mol) than in many other silanes, facilitating the hydrogen atom transfer step. wikipedia.org

| Reactant | Reagent | Product | Transformation Type |

| Silane, (5-iodo-1-pentynyl)trimethyl- | Tris(trimethylsilyl)silane (TTMSS), Radical Initiator | Trimethyl(pent-1-ynyl)silane | Reductive Deiodination via HAT |

The generation of the 5-(trimethylsilyl)pent-4-yn-1-yl radical from Silane, (5-iodo-1-pentynyl)trimethyl- is a key step that allows for further C-C bond formation. Instead of being quenched by a hydrogen atom donor, this intermediate radical can be "intercepted" by other molecules present in the reaction mixture. A modern approach for this involves the interaction between the alkyl iodide and a silane, excited by visible light, which triggers the carbon-iodine bond homolysis to form the alkyl radical without the need for photocatalysts or other additives. rsc.org

This strategy is employed in Giese-type addition reactions, where the alkyl radical adds to an electron-deficient alkene. The resulting radical adduct can then propagate a chain or be reduced to the final product. This method provides a powerful tool for constructing complex molecular frameworks under mild conditions. rsc.org

| Precursor | Method | Radical Intermediate | Interception Reaction Example |

| Silane, (5-iodo-1-pentynyl)trimethyl- | Tris(trimethylsilyl)silane / Visible Light | 5-(trimethylsilyl)pent-4-yn-1-yl radical | Addition to an electron-deficient alkene (e.g., methyl acrylate) |

Peroxide-Directed Functionalization

Organic peroxides, such as benzoyl peroxide or di-tert-butyl peroxide, are common radical initiators that can be used to promote functionalization reactions starting from alkyl iodides. Upon thermal or photochemical decomposition, peroxides generate highly reactive oxygen-centered radicals (e.g., alkoxyl or acyloxyl radicals).

These radicals can abstract the iodine atom from Silane, (5-iodo-1-pentynyl)trimethyl- to generate the corresponding 5-(trimethylsilyl)pent-4-yn-1-yl radical. The fate of this alkyl radical depends on the specific reaction conditions and the other reagents present. This initiation method is fundamental to the "peroxide effect" observed in the anti-Markovnikov addition of hydrogen bromide to alkenes, which proceeds via a radical mechanism. wikipedia.org While specific documented examples for peroxide-directed functionalization of this exact silane are not detailed, the general principle allows for its use in initiating radical cyclizations, additions, or other transformations.

Cycloaddition and Intramolecular Cyclization Reactions

The trimethylsilyl-protected alkyne functionality in Silane, (5-iodo-1-pentynyl)trimethyl- is a versatile handle for participating in cycloaddition reactions, providing a pathway to construct heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. acs.orgmdpi.com The trimethylsilyl-protected alkyne in Silane, (5-iodo-1-pentynyl)trimethyl- can act as a synthetic equivalent to a terminal alkyne, often undergoing desilylation in situ or reacting directly under appropriate catalytic conditions.

The reaction involves the coupling of the alkyne moiety with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. researchgate.net The process is known for its high functional group tolerance, reliability, and straightforward execution. nih.gov The resulting product would be a 1,2,3-triazole bearing the 5-iodopentyl substituent at the 4-position of the ring and the organic group from the azide at the 1-position. This transformation provides a robust method for covalently linking the silane derivative to other molecules or materials. nih.gov

| Alkyne Substrate | Azide Partner (Example) | Catalyst | Product | Reaction Type |

| Silane, (5-iodo-1-pentynyl)trimethyl- | Benzyl Azide | Copper(I) source (e.g., CuI, CuSO₄/Na-Ascorbate) | 1-Benzyl-4-(5-iodopentyl)-1H-1,2,3-triazole (after desilylation) | 1,3-Dipolar Cycloaddition (CuAAC) |

Intramolecular Hydroamination Reactions of Iodoalkynes

While direct studies on the intramolecular hydroamination of Silane, (5-iodo-1-pentynyl)trimethyl- are not extensively documented, the reactivity of similar iodoalkynes provides significant insights. Gold-catalyzed cyclization reactions of amino-alkynes containing a halide are particularly relevant. These reactions typically proceed through an initial hydroamination event, followed by subsequent transformations.

Gold(I) catalysts are known to activate the alkyne moiety towards nucleophilic attack by the amine. In the case of an amino derivative of Silane, (5-iodo-1-pentynyl)trimethyl-, a gold catalyst would facilitate the intramolecular addition of the amine to the alkyne, leading to the formation of a cyclic enamine or imine. The presence of the iodine atom offers a handle for further functionalization. For instance, gold-catalyzed cascade reactions of acetylenic compounds with dinucleophiles have been shown to generate complex heterocyclic structures. researchgate.net

Recent advancements in gold(I)-catalyzed methodologies have enabled the synthesis of various nitrogen-containing heterocycles through the activation of arylalkynes. nih.govencyclopedia.pub These approaches often involve tandem or cascade cyclizations, where the initial hydroamination is a key step. researchgate.netrsc.org The specific conditions and the nature of the catalyst and substrate determine the final product.

Table 1: Catalysts and Conditions for Intramolecular Hydroamination of Alkynes

| Catalyst System | Substrate Type | Product Type | Reference |

| Gold(I) complexes | Amino-alkynes | Nitrogen heterocycles | researchgate.netnih.gov |

| Gold(I) with Ag salt or Brønsted acid | Acetylenic acids and dinucleophiles | Nitrogen-containing heterocycles | researchgate.net |

| Gold(III) | Aldehydes, amines, and alkynes | Aminoindolizines | nih.gov |

Transition Metal-Catalyzed Cycloadditions (e.g., [2+2+2] Cycloaddition)

The trimethylsilyl-protected alkyne functionality in Silane, (5-iodo-1-pentynyl)trimethyl- makes it a suitable substrate for transition metal-catalyzed cycloaddition reactions, particularly the [2+2+2] cycloaddition. This powerful atom-economical reaction allows for the construction of six-membered rings from three unsaturated components. Rhodium complexes are frequently employed as catalysts for these transformations. nih.gov

In a typical [2+2+2] cycloaddition, the silylalkyne can react with two other alkyne molecules or with a diyne to form a substituted benzene (B151609) ring. The trimethylsilyl group can influence the regioselectivity of the cycloaddition and can be retained in the product for further manipulation or removed. While specific examples with Silane, (5-iodo-1-pentynyl)trimethyl- are not prevalent, the reactivity of other functionalized silylalkynes in rhodium-catalyzed cycloadditions is well-established. thieme-connect.de For instance, the cycloaddition of yne-3-acyloxy-1,4-enynes with CO and alkynes, catalyzed by rhodium, leads to complex 5/8 fused ring systems. chemrxiv.org

The reaction scope is broad, and various functional groups are tolerated under mild conditions. The choice of the rhodium catalyst and ligands is crucial for achieving high efficiency and selectivity.

Table 2: Examples of Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions

| Alkyne 1 | Alkyne 2/Diyne | Catalyst | Product | Reference |

| Silylalkyne | Dialkyne | Rhodium complex | Substituted silylated benzene | thieme-connect.de |

| Yne-3-acyloxy-1,4-enyne | Alkyne and CO | Rhodium complex | 5/8 fused cyclooctatrienone | chemrxiv.org |

| Functionalized silylalkyne | Alkene | Rhodium complex | Substituted cyclohexadiene | gelest.com |

Olefin Metathesis and Ring-Opening Cross-Metathesis

The alkyne moiety of Silane, (5-iodo-1-pentynyl)trimethyl- can participate in olefin metathesis reactions, although it is less common than alkene metathesis. Enyne metathesis, a related process, can be utilized to form new cyclic or acyclic structures. More relevant to the functional handles present in the target molecule is the concept of ring-opening cross-metathesis (ROCM).

In a ROCM reaction, a cyclic olefin reacts with an acyclic alkyne in the presence of a metathesis catalyst, such as a Grubbs-type ruthenium complex, to generate a ring-opened product with new functional groups. nih.govnih.gov While direct examples involving Silane, (5-iodo-1-pentynyl)trimethyl- are scarce, the cross-metathesis of functionalized olefins and alkynes is a well-established synthetic strategy. acs.orgorganic-chemistry.org

For instance, a diene could be synthesized from Silane, (5-iodo-1-pentynyl)trimethyl- via a suitable transformation, which could then undergo ring-closing metathesis (RCM). The reactivity in metathesis reactions is highly dependent on the catalyst and the substrate's electronic and steric properties.

Table 3: Olefin Metathesis Reactions with Functionalized Substrates

| Metathesis Type | Substrates | Catalyst | Product Type | Reference |

| Ring-Opening Cross-Metathesis | Cyclic olefin, Alkyne | Ruthenium-based | Ring-opened diene | nih.govharvard.edu |

| Cross-Metathesis | Electron-deficient olefins | Ruthenium alkylidene | Functionalized olefins | acs.org |

| Ring-Closing Metathesis | Diene | Grubbs catalyst | Cyclic alkene | nih.gov |

Nucleophilic and Electrophilic Reactions

Reactions with Activated Nucleophiles and Carbanions

The primary electrophilic center in Silane, (5-iodo-1-pentynyl)trimethyl- is the carbon atom bearing the iodine. This site is susceptible to nucleophilic attack by a variety of nucleophiles, including activated carbanions. Organocuprates, often referred to as Gilman reagents, are soft nucleophiles that are particularly effective in reacting with alkyl halides. organicchemistrytutor.com

The reaction of an organocuprate with Silane, (5-iodo-1-pentynyl)trimethyl- would result in the displacement of the iodide and the formation of a new carbon-carbon bond. chem-station.comwordpress.com This provides a powerful method for extending the carbon chain and introducing new functional groups. The reactivity of organocuprates allows for conjugate additions to α,β-unsaturated systems and substitution reactions on sp3-hybridized carbons. chem-station.com

Other carbanionic species, such as enolates or Grignard reagents in the presence of a copper catalyst, can also be employed for this transformation. The choice of the nucleophile and reaction conditions will determine the outcome and efficiency of the substitution.

Table 4: Nucleophilic Substitution Reactions with Iodoalkanes

| Nucleophile | Substrate | Product | Key Features | Reference |

| Organocuprate (Gilman Reagent) | Alkyl Iodide | Alkylated product | Forms C-C bond, soft nucleophile | organicchemistrytutor.comchem-station.com |

| Enolate | Alkyl Iodide | α-Alkylated carbonyl | Forms C-C bond at α-position | wordpress.com |

| Grignard Reagent (with Cu catalyst) | Alkyl Iodide | Alkylated product | Catalytic C-C bond formation | wordpress.com |

Selective Desilylation Strategies

The trimethylsilyl (TMS) group on the alkyne serves as a protecting group that can be selectively removed to reveal the terminal alkyne. This transformation is crucial for subsequent reactions such as coupling or further functionalization. A variety of methods are available for the desilylation of TMS-alkynes. organic-chemistry.org

Fluoride-based reagents are the most common for this purpose, with tetrabutylammonium fluoride (TBAF) being a widely used option. sacheminc.com The high affinity of fluoride for silicon drives the reaction. However, the work-up procedure for TBAF-mediated reactions can sometimes be challenging. nih.gov Alternative fluoride sources like potassium fluoride with a crown ether or cesium fluoride can also be effective. researchgate.netorganic-chemistry.org

Table 5: Reagents for Selective Desilylation of TMS-Alkynes

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF, room temp. | Highly effective, common | Work-up can be difficult | sacheminc.comnih.gov |

| Cesium fluoride (CsF) | DMF or other polar solvent | Milder than TBAF, good for in-situ reactions | May require phase-transfer catalyst | researchgate.netorganic-chemistry.org |

| Potassium carbonate (K2CO3) | Methanol | Inexpensive, mild | Can be slow, potential for side reactions with sensitive groups | reddit.com |

| Potassium bifluoride (KHF2) | Methanol | Mild, selective for phenolic TBDMS ethers | Less common for TMS-alkynes | nih.gov |

| Potassium trimethylsilanolate (KOTMS) | DMSO | Additive-free, base-catalyzed | Requires specific solvent | researchgate.net |

Conjugation Chemistry with Thiol-Containing Substrates

The alkyne functionality, particularly after desilylation, is an excellent substrate for conjugation reactions with thiol-containing molecules via the thiol-yne "click" reaction. This reaction can proceed through either a radical-mediated or a nucleophilic conjugate addition pathway to form vinyl sulfide (B99878) products. acs.orgnih.govacs.org

The radical-initiated thiol-yne reaction is typically promoted by a radical initiator or UV light and proceeds via an anti-Markovnikov addition of the thiol across the alkyne. researchgate.netmdpi.comdntb.gov.ualscollege.ac.in This method is highly efficient and tolerant of a wide range of functional groups.

Alternatively, the nucleophilic conjugate addition of a thiol to an activated alkyne (Michael acceptor) is often base-catalyzed. researchgate.netnih.gov While the alkyne in the deprotected form of Silane, (5-iodo-1-pentynyl)trimethyl- is not strongly activated, the reaction can still be promoted under appropriate basic conditions. The stereochemical outcome of the vinyl sulfide product (E or Z) can be influenced by the reaction conditions and the nature of the substrates. nih.gov

Table 6: Thiol-yne Conjugation Reactions

| Reaction Type | Conditions | Regioselectivity | Product | Reference |

| Radical-mediated | Radical initiator or UV light | Anti-Markovnikov | Vinyl sulfide | researchgate.netmdpi.comlscollege.ac.in |

| Nucleophilic conjugate addition (to activated alkynes) | Base catalysis | Typically anti-Markovnikov | Vinyl sulfide (often Z-isomer) | researchgate.netnih.gov |

| Photoredox-catalyzed | Visible light, photocatalyst | Can be selective for Markovnikov or anti-Markovnikov | Vinyl sulfide | nih.gov |

Rearrangement and Isomerization Studies of Silane, (5-iodo-1-pentynyl)trimethyl-

Detailed research findings specifically focusing on the rearrangement and isomerization of Silane, (5-iodo-1-pentynyl)trimethyl- are not extensively documented in publicly available literature. However, the chemical structure of this compound, featuring a terminal iodo group and a trimethylsilyl-protected alkyne, suggests potential for intramolecular cyclization reactions, which can be considered a form of rearrangement or isomerization.

One potential pathway for such a transformation is through a radical cyclization. The carbon-iodine bond can be homolytically cleaved using radical initiators (e.g., AIBN) or photolysis to generate a primary alkyl radical. This radical could then undergo an intramolecular addition to the alkyne. According to Baldwin's rules, a 5-exo-dig cyclization to form a five-membered ring is a favored process. This would lead to the formation of a vinyl radical, which could then be quenched to yield a cyclopentylidene derivative.

Another possibility involves metal-catalyzed isomerization or rearrangement. For instance, transition metals like palladium or gold are known to catalyze cycloisomerization reactions of enynes and related systems. In the case of Silane, (5-iodo-1-pentynyl)trimethyl-, a metal catalyst could potentially coordinate to the alkyne and facilitate an intramolecular attack by the iodo group (or a derivative formed in situ), leading to a cyclized product.

While specific studies on Silane, (5-iodo-1-pentynyl)trimethyl- are not available, related research on similar haloalkynes provides insights into plausible transformations. For example, the radical cyclization of 6-iodo-1-hexyne is a well-established method for synthesizing (iodomethylene)cyclopentane. By analogy, the cyclization of Silane, (5-iodo-1-pentynyl)trimethyl- would be expected to yield a (trimethylsilylmethylene)cyclopentane derivative.

Further investigation is required to determine the precise conditions and outcomes of rearrangement and isomerization reactions involving Silane, (5-iodo-1-pentynyl)trimethyl-. The following table outlines a hypothetical reaction pathway based on known radical cyclization mechanisms.

| Reactant | Reagents & Conditions | Major Product (Hypothetical) | Reaction Type |

| Silane, (5-iodo-1-pentynyl)trimethyl- | Bu₃SnH, AIBN, Benzene, reflux | (Cyclopentylidene(trimethylsilyl)methyl)tributylstannane | 5-exo-dig Radical Cyclization/Trapping |

| Silane, (5-iodo-1-pentynyl)trimethyl- | "Titanocene(III)" catalyst | (E)-(Cyclopentylidene(trimethylsilyl)methyl)iodide | Reductive Radical Cyclization |

Table 1. Hypothetical Rearrangement/Isomerization Pathways

It is important to note that the products and conditions in the table above are speculative and based on analogous reactions. Experimental studies are necessary to confirm these pathways and to fully characterize the rearrangement and isomerization behavior of Silane, (5-iodo-1-pentynyl)trimethyl-.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Molecular Architectures

The unique arrangement of a stable, yet reactive, terminal alkyne equivalent and a primary iodide on a five-carbon chain enables its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity is instrumental in the assembly of complex molecular frameworks.

Building Blocks for Substituted Silylacetylenes and Conjugated Systems

The trimethylsilyl (B98337) (TMS) group on the alkyne serves as a protecting group that can be readily removed under specific conditions to liberate the terminal alkyne. However, the primary role of the iodo- and silyl- functionalities in this context is as handles for cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition with palladium(0) catalysts, a key step in reactions like the Sonogashira, Heck, and Suzuki couplings.

These reactions allow for the extension of the carbon chain and the introduction of aryl, vinyl, or other alkynyl groups at the 5-position. Following this, the TMS-protected alkyne can be deprotected and subjected to a second coupling reaction, leading to the formation of extended conjugated systems. This stepwise approach provides precise control over the final structure of the desired polyfunctionalized molecule.

Table 1: Representative Cross-Coupling Reactions

| Reaction Name | Reactant at C5 (Iodide) | Reactant at C1 (Alkyne) | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Disubstituted Alkyne/Enyne |

| Suzuki Coupling | Organoboron Reagent | Aryl/Vinyl Halide | Aryl/Vinyl Substituted Chain |

Synthesis of C-Glycosides and Disaccharide Analogs

While direct application of Silane (B1218182), (5-iodo-1-pentynyl)trimethyl- in C-glycoside synthesis is not extensively documented, its structure is highly amenable to established synthetic strategies. C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable mimics of O-glycosides. The synthesis of C-alkynyl glycosides is a common strategy, as the alkyne can be further functionalized.

In a hypothetical application, the iodo-end of the molecule could be converted to an organometallic species (e.g., an organozinc or organocopper reagent) and then added to a glycosyl donor, such as a glycal or glycosyl halide, to form a C-C bond at the anomeric center. The resulting product would be a C-glycoside with a silyl-protected pentynyl chain, which could be further elaborated.

Precursors for Heterocyclic Systems (e.g., Triazoles, Imidazo[1,2-a]triazinones)

The terminal alkyne functionality, after deprotection of the TMS group, is a key participant in cycloaddition reactions for the synthesis of heterocyclic systems. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,4-disubstituted 1,2,3-triazoles.

Direct evidence for the utility of Silane, (5-iodo-1-pentynyl)trimethyl- in this context has been demonstrated in the synthesis of a 5-iodo-1,2,3-triazole embedded within a crown ether framework. In this synthesis, the commercially available (5-chloro-1-pentynyl)trimethylsilane (B1585680) was converted to the more reactive (5-iodo-1-pentynyl)trimethylsilane. rsc.org This iodo-alkyne was then reacted with an azide (B81097) under CuAAC conditions to form the desired 5-iodotriazole. rsc.org The presence of the iodine atom on the resulting triazole provides a handle for further functionalization via cross-coupling reactions.

The alkyne functionality can also be utilized in the synthesis of other nitrogen-containing heterocycles. For instance, in the synthesis of imidazo[1,2-a]pyridines, a common method involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. Alternatively, a three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne can be employed. The pentynyl chain of the title compound could be incorporated into such frameworks.

Strategies for Natural Product Synthesis and Analogs

The structural motifs present in Silane, (5-iodo-1-pentynyl)trimethyl- are found in numerous natural products, particularly those of marine origin which often feature polyacetylene chains. nih.govmdpi.comrsc.orgresearchgate.net The ability to perform selective reactions at either end of the molecule makes it a valuable synthon in the total synthesis of such compounds.

For example, a synthetic strategy could involve a Sonogashira coupling at the iodide terminus to attach a complex fragment, followed by deprotection of the silyl (B83357) group and a subsequent coupling reaction at the alkyne. This would allow for the convergent assembly of complex carbon skeletons. The five-carbon spacer itself can be a crucial component of the natural product's core structure.

Preparation of Functionalized Thioesters, Lactones, and Lactams

The iodoalkyne functionality can be a precursor for the synthesis of various carbonyl-containing heterocycles. While direct transformations from the title compound are not extensively reported, related methodologies suggest potential applications. For instance, radical cyclization of substrates containing an iodo-group and a suitably positioned alkene or other radical acceptor can lead to the formation of lactones and lactams. nih.govmdpi.comnih.govresearchgate.net A synthetic intermediate derived from Silane, (5-iodo-1-pentynyl)trimethyl- could be designed to undergo such a cyclization.

For example, the iodide could be displaced by a nucleophile containing an amide or carboxylic acid tethered to an alkene. Subsequent treatment with a radical initiator would trigger a cyclization to form the corresponding lactam or lactone.

Routes to Benzannulated Enediynes and Polyynes

Benzannulated enediynes are a class of compounds with significant biological activity, often acting as DNA cleaving agents. Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions to construct the enediyne core. The iodo- and trimethylsilylacetylene (B32187) groups of Silane, (5-iodo-1-pentynyl)trimethyl- make it an ideal building block for such syntheses.

A typical strategy would involve a Sonogashira coupling of an ortho-diiodobenzene with two equivalents of a terminal alkyne. Alternatively, a stepwise approach can be used for the synthesis of unsymmetrical enediynes. In such a route, Silane, (5-iodo-1-pentynyl)trimethyl- could be coupled, via its iodide, to a suitable aromatic or heterocyclic precursor. Subsequent deprotection of the silyl group and a second coupling reaction would complete the enediyne structure. The trimethylsilyl group is particularly useful in these syntheses as it allows for the selective reaction of the iodo-group while the alkyne remains protected.

Material Science Applications

The unique bifunctional nature of Silane, (5-iodo-1-pentynyl)trimethyl-, possessing both a reactive iodo group and a protected alkyne, makes it a valuable compound in advanced materials science. Its applications range from the synthesis of highly specific recognition polymers to the development of novel functional materials.

Molecularly Imprinted Polymer Nanoparticle (MIP-NP) Synthesis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific cavities that are complementary in shape, size, and functionality to a template molecule. This "molecular memory" allows them to selectively rebind the target molecule. The synthesis of MIPs as nanoparticles (NPs) on a solid phase offers significant advantages, including improved binding site uniformity and easier template removal.

The foundational step in solid-phase MIP-NP synthesis is the immobilization of the template molecule onto a solid support, typically glass beads. For years, this has been achieved using amino silanes. However, research has identified significant drawbacks to this method, including the formation of unstable silane multilayers and problematic side reactions with common polymerization initiators like persulfates. acs.orgacs.org These issues can negatively impact the purity and binding affinity of the final MIPs. acs.org

Recent studies have presented iodo silanes as a superior alternative for the solid-phase immobilization of templates. acs.orgrsc.org A comparative study involving the synthesis of MIPs against an epitope of the epidermal growth factor receptor (EGFR) demonstrated that an iodo silane substrate outperformed its amino silane counterpart across all tested metrics. acs.orgacs.orgtudelft.nl The resulting MIPs showed higher purity, enhanced specificity, and nanomolar affinity for the target peptide, highlighting the advantages of using iodo-functionalized silanes for creating high-performance recognition materials. acs.orgrsc.org The enhanced stability and cleaner reactivity of the iodo group prevent the undesirable side reactions associated with amino silanes. acs.orgrsc.org

Table 1: Performance Comparison of MIPs Synthesized on Different Silane Substrates Data derived from a case study on MIPs targeting an EGFR peptide epitope.

| Metric | Iodo Silane (IPTMS) | Amino Silane (AHAMTES) | Reference |

| Dissociation Constant (Kd) for Target Peptide | 8.8 ± 1.2 nM | 10.3 ± 1.5 nM | rsc.org |

| Dissociation Constant (Kd) for Scrambled Peptide | 24.3 ± 2.9 nM | 27.2 ± 3.5 nM | rsc.org |

| Purity & Specificity | High | Lower due to side reactions | acs.orgacs.org |

| Affinity for Target | High (Nanomolar) | High, but lower than Iodo Silane | acs.orgrsc.org |

The conjugation of template molecules to iodo silane-functionalized surfaces is a straightforward and efficient process. For peptide templates, the methodology involves coupling the thiol group of a terminal cysteine residue to the iodoalkane anchor on the solid phase. acs.org This reaction proceeds readily under basic conditions, forming a stable thioether linkage that securely immobilizes the peptide template prior to polymerization. acs.org This approach, however, is primarily suited for templates that inherently possess or can be modified to include a thiol group. rsc.org

Silane, (5-iodo-1-pentynyl)trimethyl- offers expanded versatility in this context. While its iodo group can be utilized for the established thiol-based conjugation, the trimethylsilyl-protected alkyne at the other end of the molecule provides an additional, orthogonal reactive handle. After immobilization, the trimethylsilyl (TMS) group can be selectively removed to expose a terminal alkyne. This alkyne is a key functional group for a range of highly efficient and specific "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality allows for a broader range of template molecules, including those functionalized with azide groups, to be conjugated to the solid phase, thereby expanding the scope and applicability of MIP-NP synthesis.

Development of Polymerization Initiators

The carbon-iodine (C-I) bond in Silane, (5-iodo-1-pentynyl)trimethyl- makes it a potential candidate for initiating controlled radical polymerizations. Alkyl iodides are known to be effective initiators or mediators in several reversible-deactivation radical polymerization (RDRP) techniques, which allow for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. rsc.orgtudelft.nl

Two prominent examples of such techniques are:

Iodine-Transfer Polymerization (ITP): This is one of the oldest controlled radical polymerization methods. tudelft.nl In ITP, the alkyl iodide functions as a reversible chain transfer agent. A propagating radical can abstract the iodine atom from the dormant polymer chain (or the initiator), thus becoming dormant itself and activating the other chain. This degenerative transfer process maintains a low concentration of active radicals, enabling controlled polymer growth. acs.orgresearchgate.net

Atom Transfer Radical Polymerization (ATRP): While alkyl bromides and chlorides are more commonly used, recent studies have demonstrated the successful use of alkyl iodides as initiators for copper-mediated RDRP. rsc.orgrsc.org These systems can produce well-defined polymers with excellent control over molar mass and dispersity values as low as ~1.05, even at room temperature. rsc.orgresearchgate.net The C-I bond can also be cleaved by visible light, making compounds like (5-iodo-1-pentynyl)trimethylsilane potentially suitable for photo-controlled ATRP processes without the need for a conventional photocatalyst. nsf.gov

In these scenarios, the homolytic cleavage of the C-I bond in (5-iodo-1-pentynyl)trimethylsilane would generate a primary radical capable of initiating polymerization, with the iodine atom serving to reversibly cap the growing polymer chains.

Synthesis of Functionalized Polythiophenes

Polythiophenes are a class of conducting polymers with significant applications in organic electronics, including sensors, solar cells, and transistors. The ability to introduce specific functional groups to the polythiophene backbone is crucial for tailoring its properties for these applications.

Silane, (5-iodo-1-pentynyl)trimethyl- serves as a valuable building block for creating such functionalized polythiophenes. The key feature for this application is the protected terminal alkyne. A synthetic strategy could involve attaching the silane to a thiophene (B33073) monomer or a pre-formed polythiophene chain. This can be achieved by leveraging the reactivity of the iodo group. Subsequently, the removal of the TMS protecting group unveils the terminal alkyne. This alkyne acts as a versatile chemical handle for post-polymerization modification. Using highly efficient reactions like Sonogashira coupling or azide-alkyne click chemistry, a wide array of functional groups—ranging from fluorescent dyes to bioactive molecules—can be precisely grafted onto the polymer. This methodology provides a powerful route to custom-designed polythiophene derivatives with tailored electronic, optical, or biological properties.

Chemical Biology and Bioorthogonal Chemistry Applications

Design and Synthesis of Bioactive Probes (e.g., Phosphoceramide Analogs)

Modification of Nucleosides and Nucleic Acids

The introduction of modifications into nucleosides and nucleic acids is a powerful strategy for expanding their functional capabilities. Silane, (5-iodo-1-pentynyl)trimethyl- serves as a valuable precursor for the synthesis of alkynyl-modified nucleosides, which can be further elaborated into nucleoside triphosphates for enzymatic incorporation into DNA and RNA. These modified nucleic acids have found significant applications in the development of aptamers and functional oligonucleotides. nih.govtrilinkbiotech.com

Synthesis of Modified Nucleoside Triphosphates

The synthesis of nucleoside triphosphates bearing modifications on the nucleobase is a critical step for their use in molecular biology and biotechnology. wikipedia.org A common and effective method for introducing carbon-carbon bonds at the 5-position of pyrimidine (B1678525) nucleosides is the Sonogashira cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction allows for the coupling of a terminal alkyne with a halogenated nucleoside.

In a plausible synthetic route, Silane, (5-iodo-1-pentynyl)trimethyl- can be utilized to synthesize a 5-(5-iodo-1-pentynyl)-modified deoxyuridine triphosphate. The initial step would involve the Sonogashira coupling of 5-iodo-2'-deoxyuridine with Silane, (5-iodo-1-pentynyl)trimethyl-. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which is typically removed under mild basic conditions prior to the coupling reaction.

Following the successful coupling to form the modified nucleoside, the next crucial step is the phosphorylation of the 5'-hydroxyl group to yield the corresponding triphosphate. Several methods have been developed for this transformation, with the Ludwig-Eckstein method being a widely adopted "one-pot, three-step" procedure. nih.govwikipedia.org This method involves the reaction of the protected nucleoside with a phosphitylating agent, followed by oxidation and subsequent reaction with pyrophosphate to generate the triphosphate. wikipedia.orgrsc.org Enzymatic methods for the synthesis of modified nucleoside triphosphates are also gaining prominence due to their high selectivity and milder reaction conditions. rsc.org

Table 1: Plausible Synthetic Route for 5-(5-iodo-1-pentynyl)-2'-deoxyuridine triphosphate

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | 5-iodo-2'-deoxyuridine, Silane, (5-iodo-1-pentynyl)trimethyl-, Pd catalyst, Cu(I) co-catalyst, base | 5-(5-iodo-1-pentynyl)-2'-deoxyuridine |

| 2 | 5'-Triphosphorylation | Ludwig-Eckstein method or enzymatic phosphorylation | 5-(5-iodo-1-pentynyl)-2'-deoxyuridine triphosphate |

Applications in DNA Library Construction and Aptamer Selection

Modified nucleoside triphosphates are instrumental in the construction of diverse DNA libraries for the in vitro selection of aptamers through a process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov The incorporation of modified nucleotides into the nucleic acid library expands its chemical diversity, thereby increasing the probability of isolating aptamers with enhanced binding affinities, specificities, and stability. nih.govtrilinkbiotech.com

The triphosphate derivative of a nucleoside modified with a (5-iodo-1-pentynyl) group can be used as a substrate by various DNA polymerases for the enzymatic synthesis of modified DNA libraries. Research has shown that polymerases can incorporate nucleotides with bulky substituents at the 5-position of pyrimidines. nih.gov For instance, a modified nucleotide, 5-(1-pentynyl)-2'-deoxyuridine, which is structurally similar to the de-iodinated version of the title compound's derivative, has been successfully used in the selection of novel thrombin aptamers. nih.gov The presence of the pentynyl group was found to be crucial for the binding and inhibitory activity of the selected aptamers. nih.gov

The iodo-functionalized pentynyl chain offers an additional advantage of being a site for post-SELEX modification. The carbon-iodine bond can participate in various cross-coupling reactions, allowing for the introduction of fluorescent dyes, biotin, or other functional moieties. This post-selection functionalization is a powerful tool for developing diagnostic and therapeutic aptamer-based reagents.

Table 2: Key Considerations for Using Modified Nucleoside Triphosphates in SELEX

| Factor | Description |

| Polymerase Compatibility | The modified nucleoside triphosphate must be a substrate for the DNA polymerase used in the PCR amplification steps of SELEX. |

| Chemical Diversity | The modification should introduce novel chemical functionalities into the DNA library to enhance the probability of successful aptamer selection. |

| Post-SELEX Modification | The modification may contain a reactive handle for the subsequent attachment of reporter groups or other functional molecules. |

| Aptamer Properties | The incorporated modification can influence the binding affinity, specificity, and nuclease resistance of the final aptamer. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-iodo-1-pentynyl)trimethylsilane in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, nickel-catalyzed silylolefination (used for analogous silanes) involves reacting allylic dithioacetals with trimethylsilyl reagents under inert conditions . Alternatively, nucleophilic substitution of iodinated alkynes with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) is feasible, as demonstrated for similar thiol-functionalized silanes . Key parameters include temperature control (0–25°C), anhydrous solvents, and stoichiometric ratios (1:1.2 silane:alkyne).

Q. Which spectroscopic techniques are most effective for characterizing (5-iodo-1-pentynyl)trimethylsilane?

- Methodology :

- IR Spectroscopy : Identifies Si–C and C≡C stretches (~1250 cm⁻¹ for Si–CH₃; ~2100 cm⁻¹ for terminal alkyne) .

- ¹H/¹³C NMR : Confirm trimethylsilyl groups (δ ~0.1 ppm for ¹H; δ ~1–3 ppm for ¹³C) and iodoalkyne geometry (δ 70–90 ppm for sp-hybridized carbons) .

- Mass Spectrometry (EI/ESI) : Validates molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₈H₁₃ISi) and isotopic patterns for iodine .

Q. How should (5-iodo-1-pentynyl)trimethylsilane be stored to maintain stability?

- Methodology : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent moisture absorption and photodegradation. Silanes with iodine substituents are prone to hydrolysis; thus, solvents must be rigorously dried (e.g., molecular sieves) . Regular stability assays (e.g., TLC or NMR) are recommended to monitor decomposition.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of (5-iodo-1-pentynyl)trimethylsilane in cross-coupling reactions?

- Methodology : The iodine atom acts as a leaving group in Sonogashira or Stille couplings, while the trimethylsilyl group stabilizes the alkyne via σ-π conjugation. Computational studies (DFT) can map transition states, revealing steric effects from the bulky silyl group and electronic effects from iodine. For example, Ni/Pd catalysts facilitate oxidative addition at the C–I bond, with rate-determining steps influenced by solvent polarity .

Q. How can computational modeling predict the regioselectivity of (5-iodo-1-pentynyl)trimethylsilane in cycloaddition reactions?

- Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in [2+2] or [3+2] cycloadditions. For instance, the electron-deficient alkyne may favor interactions with electron-rich dienophiles, with the silyl group modulating orbital symmetry .

Q. What strategies resolve contradictions in reported reaction yields for silane-functionalized alkynes?

- Methodology : Systematic variation of catalysts (e.g., Pd vs. Ni), solvents (polar aprotic vs. ethers), and additives (e.g., phosphines) can identify optimal conditions. Conflicting data may arise from trace moisture or oxygen; replicate experiments under strict anhydrous/anaerobic protocols (e.g., Schlenk techniques) are critical . Statistical tools (e.g., Design of Experiments) help isolate variables .

Q. How can hazardous byproducts (e.g., HI) from (5-iodo-1-pentynyl)trimethylsilane reactions be safely managed?

- Methodology : Neutralize acidic byproducts (HI) with aqueous bicarbonate during workup. Use scavengers (e.g., polymer-bound amines) in flow systems to minimize exposure. Waste must comply with OSHA guidelines: segregate halogenated organics and treat via incineration .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for silyl-alkyne functionalization?

- Analysis : Discrepancies often stem from unaccounted ligand effects (e.g., PPh₃ vs. Xantphos) or substrate purity. For example, residual chloride in chlorotrimethylsilane can poison catalysts, reducing yields. Cross-validate results using high-purity reagents (>99%) and standardized catalyst loadings (5–10 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.